5-Bromo-2-chloro-1-methyl-3-nitrobenzene chemical structure
5-Bromo-2-chloro-1-methyl-3-nitrobenzene chemical structure
An In-depth Technical Guide to 5-Bromo-2-chloro-1-methyl-3-nitrobenzene
Abstract
This technical guide provides a comprehensive scientific overview of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene, a polysubstituted aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. The document delineates its chemical identity, structural features, and physicochemical properties. A detailed examination of its synthesis via electrophilic nitration, including an analysis of regiochemical control and potential side products, is presented. Furthermore, this guide explores the compound's rich chemical reactivity, detailing its utility in advanced organic synthesis through transformations such as nitro group reduction, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution. Spectroscopic characterization, safety protocols, and potential applications are also discussed, positioning 5-Bromo-2-chloro-1-methyl-3-nitrobenzene as a versatile and valuable intermediate for research and development professionals.
Introduction
5-Bromo-2-chloro-1-methyl-3-nitrobenzene is a halogenated nitrotoluene derivative characterized by a unique substitution pattern that endows it with considerable synthetic potential. The presence of four distinct functional groups—bromo, chloro, methyl, and nitro—on the benzene ring provides multiple reactive sites for a diverse array of chemical transformations.[1] The electron-withdrawing nature of the nitro group, coupled with the ortho- and para-directing effects of the halogens and the methyl group, creates a complex electronic landscape that can be strategically exploited in molecular design.[2][3] This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, characterization, reactivity, and safe handling of this important chemical building block.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for scientific rigor and safety. The properties of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene are summarized below.
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IUPAC Name : 5-Bromo-2-chloro-1-methyl-3-nitrobenzene[4]
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Synonyms : 2-Chloro-3-bromo-5-nitrotoluene, 1-Bromo-2-chloro-3-methyl-5-nitrobenzene[5]
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CAS Number : 1160573-73-8[6]
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Molecular Formula : C₇H₅BrClNO₂[7]
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Molecular Weight : 250.48 g/mol [7]
The chemical structure of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene is depicted in the following diagram.
Caption: Chemical Structure of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 250.48 g/mol | [7] |
| XLogP3 | 3.4 | [5] |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 0 | [5] |
| Complexity | 185 |[5] |
Synthesis and Regioselectivity
The principal route for preparing 5-Bromo-2-chloro-1-methyl-3-nitrobenzene is the electrophilic aromatic substitution (nitration) of 3-Bromo-2-chlorotoluene.[2] The success of this synthesis hinges on controlling the regioselectivity of the incoming nitro group.
Directive Effects and Rationale
The final position of the nitro group is a consequence of the cumulative electronic effects of the three existing substituents on the aromatic ring:
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Methyl (-CH₃) Group : An activating, ortho-, para-director due to hyperconjugation and inductive effects.
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Chloro (-Cl) and Bromo (-Br) Groups : Deactivating, ortho-, para-directors due to a dominant electron-withdrawing inductive effect but an electron-donating resonance effect.
The nitration occurs at the C3 position, which is meta to the bromine, meta to the chlorine, and ortho to the methyl group. This outcome is rationalized by the powerful activating and directing influence of the methyl group guiding the electrophile (NO₂⁺) to its vacant ortho position. The steric hindrance from the adjacent chloro and bromo groups is a key factor in favoring this specific isomer over other possibilities.[2]
Detailed Experimental Protocol: Nitration of 3-Bromo-2-chlorotoluene
This protocol provides a robust methodology for the synthesis.[2] Careful control over temperature is critical to prevent over-nitration and the formation of dinitro byproducts.
Materials:
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3-Bromo-2-chlorotoluene
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Dichloromethane (DCM)
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Crushed Ice
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Prepare Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the internal temperature below 10 °C.
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Prepare Substrate Solution: In a separate three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-Bromo-2-chlorotoluene in dichloromethane.
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Cool Substrate: Cool the substrate solution to between 0 and 5 °C.
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Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the stirred substrate solution over 30-60 minutes. It is imperative to maintain the reaction temperature below 5 °C throughout the addition to minimize side product formation.[2]
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Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
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Work-up: Carefully pour the reaction mixture over a generous amount of crushed ice with stirring.
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Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Bromo-2-chloro-1-methyl-3-nitrobenzene.
Potential Side Products
The main impurities are other positional isomers resulting from nitration at different locations, such as 3-Bromo-2-chloro-6-nitrotoluene and 3-Bromo-2-chloro-4-nitrotoluene.[2] Strict adherence to low temperatures and controlled stoichiometry of the nitrating agent are the most effective strategies to maximize the yield of the desired product.[2]
Caption: Experimental workflow for the synthesis of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene.
Spectroscopic Analysis
Structural elucidation and purity assessment rely on standard spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Wavenumber (cm⁻¹)/Shift (ppm)/m/z |
|---|---|---|
| IR Spectroscopy | N-O Asymmetric Stretch | 1550 - 1500 |
| N-O Symmetric Stretch | 1360 - 1290 | |
| Aromatic C=C Stretch | ~1600 | |
| C-H Aromatic Stretch | >3000 | |
| C-H Aliphatic Stretch | <3000 | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 250 (with characteristic Br/Cl isotope pattern) |
| Fragmentation | Loss of NO₂ (M-46), Loss of NO (M-30), Loss of Br (M-79/81), Loss of Cl (M-35/37) | |
| ¹H NMR | Aromatic Protons | Two singlets or narrowly split doublets in the aromatic region (~7.5-8.5 ppm) |
| Methyl Protons | One singlet in the aliphatic region (~2.5 ppm) | |
| ¹³C NMR | Aromatic Carbons | Multiple signals in the aromatic region (~120-150 ppm) |
| | Methyl Carbon | One signal in the aliphatic region (~20 ppm) |
Note: The characteristic isotopic patterns of bromine (~1:1 for ⁷⁹Br:⁸¹Br) and chlorine (~3:1 for ³⁵Cl:³⁷Cl) provide a definitive signature in mass spectrometry for any fragment containing these halogens.[8]
Chemical Reactivity and Synthetic Utility
The compound is a versatile intermediate due to its multiple reactive sites. The strong electron-withdrawing nitro group deactivates the ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[1][3]
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, a cornerstone transformation in the synthesis of pharmaceuticals and dyes.[1] This creates 5-Bromo-2-chloro-3-methylaniline, a valuable precursor for further functionalization.
Protocol: Reduction using Tin(II) Chloride [1]
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Suspend 5-Bromo-2-chloro-1-methyl-3-nitrobenzene (1.0 mmol) in ethanol (15 mL).
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Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol) in concentrated HCl (2 mL).
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Heat the mixture to 70 °C and stir for 3 hours, monitoring by TLC.
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After cooling, carefully basify the mixture with 10 M NaOH solution to pH 10-12.
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Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the aniline derivative.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo and chloro substituents serve as excellent handles for forming new carbon-carbon or carbon-heteroatom bonds via cross-coupling chemistry. The C-Br bond is generally more reactive than the C-Cl bond in these reactions, allowing for selective transformations.
Protocol: Suzuki Coupling (C-C Bond Formation) [1]
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To an oven-dried Schlenk flask, add the substrate (1.0 mmol), an arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), a suitable phosphine ligand like PCy₃ (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
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Add a degassed toluene/water solvent mixture (e.g., 10:1 ratio).
-
Heat the reaction to 100 °C and stir for 12-24 hours, monitoring by GC-MS.
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After completion, cool, dilute with ethyl acetate, and perform an aqueous work-up.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring is susceptible to SNAr, especially at the positions activated by the nitro group. A strong nucleophile can displace one of the halogen atoms.
Protocol: Reaction with Sodium Methoxide [1]
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Dissolve the substrate (1.0 mmol) in methanol (10 mL) under a nitrogen atmosphere.
-
Add sodium methoxide (1.5 mmol) portion-wise at room temperature.
-
Heat the mixture to reflux (~65 °C) for 6 hours, monitoring by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
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Purify the residue by column chromatography.
Caption: Key reaction pathways for 5-Bromo-2-chloro-1-methyl-3-nitrobenzene.
Applications in Research and Drug Development
Halogenated and nitrated aromatic compounds are foundational materials in medicinal chemistry.[9] The presence of chlorine and bromine atoms can enhance membrane permeability and metabolic stability of drug candidates. The nitro group, while often reduced to an amine, is itself a key feature in some bioactive molecules.[10][11] While specific applications for 5-Bromo-2-chloro-1-methyl-3-nitrobenzene are not extensively documented in mainstream literature, its structural motifs are present in precursors to complex pharmaceuticals. Its value lies in its potential as a versatile intermediate to build diverse molecular libraries for screening in drug discovery programs.[12][13]
Safety and Handling
As a halogenated nitroaromatic compound, 5-Bromo-2-chloro-1-methyl-3-nitrobenzene must be handled with care, assuming it possesses toxicological properties similar to related chemicals.[14] Structurally similar compounds are known irritants and can be harmful if swallowed or inhaled.[15]
Handling Precautions:
-
Work in a well-ventilated fume hood.
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Avoid contact with skin, eyes, and clothing.[16]
-
Prevent inhalation of dust or vapors.[17]
-
Use appropriate Personal Protective Equipment (PPE).
Table 3: Recommended Personal Protective Equipment (PPE) [14]
| Body Part | Recommended Protection | Rationale |
|---|---|---|
| Eyes/Face | Chemical Splash Goggles & Face Shield | Protects against splashes and potential explosions. |
| Hands | Double Gloving (Nitrile or Neoprene) | Provides a robust barrier against chemical permeation. Change gloves immediately upon contamination. |
| Body | Chemical-Resistant Laboratory Coat | Protects skin and clothing from spills. |
| Respiratory | NIOSH-approved respirator (if ventilation is inadequate) | Prevents inhalation of airborne particles or vapors. |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[17]
Conclusion
5-Bromo-2-chloro-1-methyl-3-nitrobenzene is a highly functionalized aromatic compound with significant potential as a synthetic intermediate. Its preparation is governed by the principles of electrophilic substitution, with regioselectivity controlled by the existing substituents. The diverse reactivity of its four functional groups offers chemists a powerful platform for constructing complex molecular architectures relevant to pharmaceutical and materials science research. Adherence to strict safety protocols is essential when handling this compound. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.
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